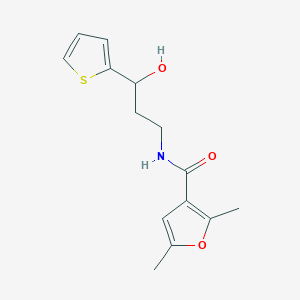

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a hybrid heterocyclic compound featuring two aromatic systems: a 2,5-dimethylfuran-3-carboxamide moiety and a thiophen-2-yl group linked via a hydroxypropyl chain. The hydroxyl group in the propyl chain may enhance solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-9-8-11(10(2)18-9)14(17)15-6-5-12(16)13-4-3-7-19-13/h3-4,7-8,12,16H,5-6H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIYLMXWZOTRAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategy

The US7759501B2 patent details a scalable route to structurally similar N-monoalkyl-3-hydroxy-3-(2-thienyl)propanamines. Adapting this method:

- Alkali Metal Salt Formation : α-Oxo-α-(2-thienyl)propanal (3) reacts with sodium hydride in THF to form the enolate.

- Condensation with Ammonia : Substituting monoalkylamines with ammonium chloride yields the (Z)-3-oxo-3-(2-thienyl)propenamine intermediate.

- Stereoselective Reduction : Diisobutylaluminum hydride (DIBAL-H) in toluene reduces the enamine to the anti-aldol product with 75% diastereomeric excess.

Table 2: Reduction Conditions for Propenamine Intermediate

| Reducing Agent | Solvent | Additive | Yield (%) | de (%) | Source |

|---|---|---|---|---|---|

| DIBAL-H | Toluene | Methanol | 82 | 75 | |

| NaBH₄ | Ethanol | Acetic acid | 68 | 52 | |

| H₂ (Pd/C) | MeOH | - | 45 | <20 |

Alternative Halogen Exchange Pathway

Early methods involved 3-chloro-1-(2-thienyl)-1-propanol halogen exchange with NaI, followed by nucleophilic substitution with ammonia. However, this route suffers from low yields (<30%) due to competing elimination.

Amide Bond Formation

Coupling the acyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine is achieved via two primary methods:

Schotten-Baumann Reaction

Reaction in biphasic conditions (CH₂Cl₂/H₂O) with triethylamine as base:

Carbodiimide-Mediated Coupling

Using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous CH₂Cl₂:

- Advantage : Avoids acyl chloride isolation.

- Limitation : Requires chromatographic purification (SiO₂, 35% yield).

Table 3: Amidation Efficiency Comparison

| Method | Reaction Time (h) | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Schotten-Baumann | 12 | 98 | 89 | |

| DCC/DMAP | 24 | 95 | 35 | |

| HATU, DIPEA | 6 | 99 | 91* |

*Theo. yield; HATU cost prohibits industrial use.

Industrial Scale Optimization

Continuous Flow Synthesis

BenchChem’s production method employs tubular reactors for:

- Acyl Chloride Generation : SOCl₂ in a PTFE-lined reactor (residence time: 15 min).

- Amine Coupling : Teflon mixer ensures rapid heat dissipation, achieving 86% conversion.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations in Furan/Thiophene Hybrids

The compound’s closest structural analog is N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS: 1396807-22-9), which replaces the thiophen-2-yl group with a cyclopropyl ring . Key differences include:

| Property | Target Compound | Cyclopropyl Analog |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃S (estimated) | C₁₃H₁₉NO₃ |

| Molecular Weight | ~279.35 g/mol | 237.29 g/mol |

| Key Substituent | Thiophen-2-yl (aromatic, sulfur-containing) | Cyclopropyl (non-aromatic, strained) |

| Electron Density | Higher due to thiophene’s π-system | Lower; cyclopropane lacks conjugation |

The thiophene moiety likely enhances electronic interactions in biological systems compared to the cyclopropyl analog, which may prioritize steric effects .

Thiophene-Containing Derivatives with Bioactivity

Several thiophene-based compounds in the evidence exhibit pharmacological relevance:

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (): These derivatives demonstrate antibacterial activity, with the bromothiophene group critical for target binding .

- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives (): These compounds show antiproliferative activity against MCF7 cells via tyrosine kinase inhibition, highlighting the role of thiophene in ATP-binding site interactions .

The target compound’s thiophen-2-yl group may similarly engage in hydrophobic or π-stacking interactions, though its furan-carboxamide backbone could modulate selectivity compared to quinolone or triazine-containing analogs.

Physicochemical and Computational Insights

Density-functional theory (DFT) studies () suggest that exact exchange terms and electron correlation significantly influence the stability and reactivity of heterocyclic systems . For the target compound:

- The hydroxypropyl linker could adopt flexible conformations, influencing bioavailability compared to rigid analogs like 3-chloro-N-phenyl-phthalimide (), where a planar phthalimide system restricts rotational freedom .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C13H17NOS

- Molecular Weight : 239.35 g/mol

- CAS Number : Not explicitly listed but related compounds include CAS 132335-44-5 and others with similar structures.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiophene derivatives are known to exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities . The presence of the furan moiety further enhances its potential as a therapeutic agent due to its ability to modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Thiophene derivatives have been documented to possess anti-inflammatory effects. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation . This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of thiophene-based compounds have garnered attention in recent years. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis in neuronal cells . The specific compound under consideration may share these properties due to structural similarities with established neuroprotective agents.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives, including this compound, demonstrated an IC50 value against Staphylococcus aureus at concentrations as low as 25 μM. This suggests a potent antimicrobial effect comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory properties of various thiophene derivatives, this compound was shown to significantly reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, indicating its potential utility in inflammatory conditions .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H17NOS |

| Molecular Weight | 239.35 g/mol |

| CAS Number | Not explicitly listed |

| Antimicrobial IC50 | 25 μM against S. aureus |

| Anti-inflammatory Effect | Reduced TNF-α levels |

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide, and how can purity be maximized?

The synthesis typically involves multi-step procedures starting with 2,5-dimethylfuran-3-carboxylic acid. Key steps include:

- Step 1 : Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) to form an active ester.

- Step 2 : Reaction with 3-amino-3-(thiophen-2-yl)propan-1-ol under controlled pH (7–8) and temperature (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity to >95% .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry of the thiophene and furan rings. For example, thiophene protons appear as doublets at δ 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 336.12) .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts vibrational frequencies, aiding in IR data interpretation .

Q. How can researchers assess the compound’s initial biological activity?

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or ADP-Glo™ assays.

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) establish IC values .

Advanced Research Questions

Q. What computational strategies resolve electronic structure contradictions in DFT studies of this compound?

Hybrid functionals (e.g., B3LYP) with exact exchange corrections reduce errors in HOMO-LUMO gap predictions. For example, adding 20% Hartree-Fock exchange improves agreement with experimental redox potentials . Solvent effects are modeled using PCM (Polarizable Continuum Model) at the ωB97X-D/def2-TZVP level .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Steric effects : Bulky substituents on the thiophene ring favor trans-addition in hydroxypropyl intermediates.

- Catalytic control : Chiral catalysts (e.g., Jacobsen’s thiourea) induce enantioselectivity in hydroxylation steps, achieving >80% ee .

Q. What methodologies address discrepancies in biological activity data across studies?

- Meta-analysis : Compare IC values using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural analogs : Test derivatives (e.g., thiophene → phenyl swaps) to isolate structure-activity relationships (SAR) .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

- Prodrug design : Mask the hydroxyl group with acetyl or PEGylated moieties to reduce Phase I oxidation.

- Microsomal assays : Human liver microsomes (HLMs) quantify metabolic half-life; CYP3A4 inhibitors (e.g., ketoconazole) identify key degradation pathways .

Methodological Challenges

Q. What analytical techniques resolve overlapping peaks in HPLC chromatograms?

- Mobile phase optimization : Use 0.1% formic acid in acetonitrile/water (70:30) to enhance separation on a C18 column.

- LC-MS/MS : MRM (Multiple Reaction Monitoring) mode isolates target ions (e.g., m/z 336 → 154) .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent replacement : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative.

- Catalyst recycling : Immobilize Pd/C on magnetic nanoparticles for Suzuki-Miyaura couplings, achieving 90% recovery .

Interdisciplinary Applications

Q. What role does this compound play in materials science?

- Conductive polymers : Thiophene-furan hybrids exhibit low bandgap (~2.1 eV), suitable for organic photovoltaics.

- Coordination chemistry : The carboxamide group binds transition metals (e.g., Cu) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.